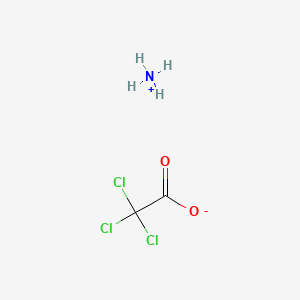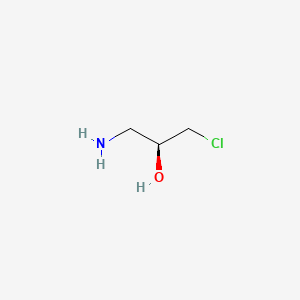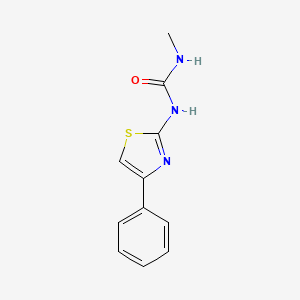
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid
Vue d'ensemble
Description
(3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid, also known as MIPPA, is a chiral nonsteroidal anti-inflammatory drug (NSAID) that has been the subject of much scientific research in recent years. MIPPA has shown great potential in treating a variety of diseases and conditions, including inflammation, pain, and cancer. In
Applications De Recherche Scientifique
Non-Steroidal Anti-Inflammatory Properties
The compound (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid is related to a class of compounds known for their non-steroidal anti-inflammatory properties. These compounds, including indoprofen and its derivatives, are characterized by a structure that falls into the class of phenylpropionic acids, similar to ibuprofen and ketoprofen. The structural conformation, particularly the rotation of the carboxyl group out of the plane of the adjacent phenyl ring, is linked to anti-inflammatory activity, as observed in indoprofen (Ravikumar, 1994).
Agricultural Applications
Derivatives of indolepropionic acid, which share a core structure with this compound, have been studied for their potential in controlling bacterial diseases in plants. For instance, compounds related to 3-indolepropionic acid have shown antibacterial activity against Ralstonia solanacearum, a pathogen responsible for bacterial wilt in tomatoes. These derivatives can suppress bacterial wilt without negatively affecting plant growth, demonstrating their potential as biopesticides (Matsuda et al., 1998).
Bio-Based Chemical Production
The compound is also relevant in the context of bio-based chemical production, particularly for 3-hydroxypropionic acid (3-HP), a valuable platform chemical. 3-HP serves as a precursor for various industrial applications, including the production of acrylic acid and 1,3-propanediol. Research has focused on engineering microbial hosts, such as Methylobacterium extorquens and Escherichia coli, to convert substrates like methanol and glycerol into 3-HP efficiently. These studies highlight the potential of using engineered microbes to produce 3-HP from renewable resources, contributing to more sustainable chemical manufacturing processes (Yang et al., 2017; Jung et al., 2014).
Mécanisme D'action
- NMDA receptors are excitatory ionotropic glutamate receptors that play crucial roles in neural development, synaptic plasticity, and various neurological functions .
- These changes affect the receptor’s gate, leading to channel opening or closing. The compound’s binding site influences the receptor’s activity .
- Activation of NMDA receptors triggers downstream signaling pathways, impacting neuronal plasticity, learning, and memory .
- Cellular effects include altered calcium signaling, gene expression, and long-term potentiation or depression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Propriétés
IUPAC Name |
(3R)-3-(1-methylindol-3-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18(20)21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWRQAZBQVTVJA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@H](CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355674 | |
| Record name | (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406920-67-0 | |
| Record name | (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 406920-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1618113.png)

![Anisole, p-[(chloromethyl)sulfonyl]-](/img/structure/B1618118.png)

